6-hexyl-4-phenyl-7-[(3,4,5-trimethoxybenzyl)oxy]-2H-chromen-2-one
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Overview
Description
6-hexyl-4-phenyl-7-[(3,4,5-trimethoxybenzyl)oxy]-2H-chromen-2-one is a complex organic compound with a unique structure that combines a chromenone core with various substituents
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-hexyl-4-phenyl-7-[(3,4,5-trimethoxybenzyl)oxy]-2H-chromen-2-one typically involves multiple steps, starting from readily available starting materials. One common approach involves the following steps:
Formation of the Chromenone Core: The chromenone core can be synthesized through a condensation reaction between a phenol derivative and an appropriate aldehyde under acidic conditions.
Introduction of the Hexyl Group: The hexyl group can be introduced via an alkylation reaction using a suitable alkyl halide and a base.
Attachment of the Phenyl Group: The phenyl group can be introduced through a Friedel-Crafts acylation reaction using benzoyl chloride and a Lewis acid catalyst.
Attachment of the Trimethoxybenzyl Group: The trimethoxybenzyl group can be introduced through an etherification reaction using 3,4,5-trimethoxybenzyl alcohol and an appropriate activating agent.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and minimize costs. This could include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of more efficient catalysts.
Chemical Reactions Analysis
Types of Reactions
6-hexyl-4-phenyl-7-[(3,4,5-trimethoxybenzyl)oxy]-2H-chromen-2-one can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the positions of the methoxy groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Nucleophiles such as sodium methoxide in methanol.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or alkanes.
Substitution: Formation of substituted ethers or esters.
Scientific Research Applications
6-hexyl-4-phenyl-7-[(3,4,5-trimethoxybenzyl)oxy]-2H-chromen-2-one has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as an anti-cancer agent due to its ability to inhibit certain enzymes involved in cancer cell proliferation.
Materials Science: It is explored for use in organic light-emitting diodes (OLEDs) due to its unique electronic properties.
Biological Studies: The compound is used in studies related to enzyme inhibition and receptor binding.
Mechanism of Action
The mechanism of action of 6-hexyl-4-phenyl-7-[(3,4,5-trimethoxybenzyl)oxy]-2H-chromen-2-one involves its interaction with specific molecular targets:
Enzyme Inhibition: The compound can inhibit enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity.
Receptor Binding: It can bind to specific receptors on cell surfaces, modulating signal transduction pathways and affecting cellular responses.
Comparison with Similar Compounds
Similar Compounds
- 4-phenyl-7-[(3,4,5-trimethoxybenzyl)oxy]-2H-chromen-2-one
- 3,4,5-trimethoxybenzaldehyde
- 2-(4,6-diphenyl-1,3,5-triazin-2-yl)-5-[(hexyl)oxy]-phenol
Uniqueness
6-hexyl-4-phenyl-7-[(3,4,5-trimethoxybenzyl)oxy]-2H-chromen-2-one is unique due to the combination of its substituents, which confer distinct electronic and steric properties. This uniqueness makes it particularly valuable in applications requiring specific interactions with biological targets or electronic materials.
Properties
Molecular Formula |
C31H34O6 |
---|---|
Molecular Weight |
502.6 g/mol |
IUPAC Name |
6-hexyl-4-phenyl-7-[(3,4,5-trimethoxyphenyl)methoxy]chromen-2-one |
InChI |
InChI=1S/C31H34O6/c1-5-6-7-9-14-23-17-25-24(22-12-10-8-11-13-22)18-30(32)37-27(25)19-26(23)36-20-21-15-28(33-2)31(35-4)29(16-21)34-3/h8,10-13,15-19H,5-7,9,14,20H2,1-4H3 |
InChI Key |
JVSOARLHXWOBGF-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCC1=CC2=C(C=C1OCC3=CC(=C(C(=C3)OC)OC)OC)OC(=O)C=C2C4=CC=CC=C4 |
Origin of Product |
United States |
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